(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator that plays a significant role in radiopharmaceutical chemistry, particularly in the labeling of peptides and proteins for imaging and therapeutic applications. This compound is characterized by its ability to form stable complexes with various metal ions, making it a valuable tool in nuclear medicine. The tris(t-Bu ester) form enhances its solubility and stability during synthesis and storage, facilitating its use in various biological applications.
The biological activity of (R)-NODAGA-tris(t-Bu ester) is primarily linked to its use as a chelator in radiopharmaceuticals. Its complexes exhibit high stability and kinetic inertness, which are critical for maintaining the integrity of the radiolabeled compounds during circulation in biological systems. Studies have shown that radiolabeled peptides using (R)-NODAGA exhibit favorable pharmacokinetics and specific binding to target receptors, enhancing their potential for diagnostic imaging and targeted therapy .
The synthesis of (R)-NODAGA-tris(t-Bu ester) typically involves several steps:
(R)-NODAGA-tris(t-Bu ester) has several notable applications:
Interaction studies involving (R)-NODAGA-tris(t-Bu ester) focus on its binding affinity with various metal ions and biomolecules. Research indicates that complexes formed with copper-64 demonstrate remarkable stability under physiological conditions, which is essential for maintaining radiolabel integrity during imaging procedures. Moreover, studies have shown that peptides labeled with (R)-NODAGA exhibit enhanced binding to their respective receptors compared to those labeled with other chelators like DOTA .
Several compounds share structural similarities with (R)-NODAGA-tris(t-Bu ester), each exhibiting unique properties:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| DOTA | Commonly used chelator for metal ions | Less stable than NODAGA under certain conditions |
| HBED-CC | Another bifunctional chelator | Higher cost and limited availability |
| NODAGA | Parent compound without t-Bu esters | More reactive but less stable than t-Bu esters |
| NOTA | Used primarily for gallium-68 labeling | Different metal ion selectivity |
(R)-NODAGA-tris(t-Bu ester) stands out due to its enhanced stability and solubility compared to other chelators, making it particularly suitable for clinical applications where robust performance is required.
(R)-NODAGA-tris(t-Bu ester), with the molecular formula C27H49N3O8 and molecular weight of 543.7 g/mol, represents a critical intermediate in the synthesis of chelating agents for radiopharmaceutical applications [1] [7]. The compound features a triazacyclononane backbone functionalized with three tert-butyl ester groups and a NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) moiety [2]. The tert-butyl ester groups provide enhanced solubility in organic solvents while facilitating synthetic modifications, making this compound invaluable for bioconjugation applications [4].
The tert-butyl ester protecting group serves as a cornerstone in the synthetic manipulation of (R)-NODAGA-tris(t-Bu ester), offering orthogonal protection that enables selective functionalization while maintaining the integrity of sensitive functional groups [18]. Traditional deprotection approaches rely primarily on trifluoroacetic acid-induced cleavage, which has proven effective for this compound class [18] [21].
Recent advances in mild deprotection strategies have demonstrated significant improvements in reaction conditions and functional group tolerance [9]. The use of copper(II) triflate as a catalytic deprotection agent represents a major breakthrough, offering gentle reaction conditions at room temperature while maintaining high selectivity [9]. This methodology has shown particular utility when applied to structurally diverse N-Boc substrates, achieving good to excellent yields with minimal side product formation [9].
| Deprotection Method | Conditions | Yield Range | Temperature | Reference |
|---|---|---|---|---|
| Trifluoroacetic Acid | Traditional acidic conditions | 70-95% | Room temperature | [18] |
| Copper(II) Triflate | Catalytic, 10 mol% | 82-100% | Room temperature | [9] |
| Oxalyl Chloride/Methanol | 3 equivalents | 70-90% | Room temperature | [21] |
Alternative approaches utilizing oxalyl chloride in methanol have demonstrated exceptional tolerance to various functional groups, including aromatic, heterocyclic, aliphatic, and alicyclic systems [21]. This method proves particularly effective for compounds with electron-withdrawing groups, completing deprotection within three hours with yields exceeding 70% [21].
The selectivity of tert-butyl ester deprotection can be fine-tuned through careful selection of reaction conditions [9]. Studies have shown that the presence of multiple protecting groups allows for stepwise deprotection, enabling sophisticated synthetic strategies that preserve other acid-labile functionalities [9]. The mechanistic understanding of these processes involves the slow release of triflic acid over the course of the reaction, as evidenced by gradual pH decrease from 7 to 5 during 18-hour reaction periods [9].
The conjugation of (R)-NODAGA-tris(t-Bu ester) to peptides and biomolecules represents a critical step in the development of targeted radiopharmaceuticals [10] [29]. Solid-phase peptide synthesis has emerged as the preferred methodology for incorporating NODAGA chelators into peptide sequences, offering precise control over conjugation site and maintaining peptide integrity throughout the synthesis process [10] [29].
The most commonly employed strategy involves the introduction of NODAGA at the N-terminus of peptides following methodology similar to standard amino acid coupling procedures [10] [24]. This approach utilizes protected DOTA derivatives, particularly the tris(t-Bu ester) form, which provides compatibility with solid-phase synthesis conditions while preventing premature cyclization or side reactions [29].
| Conjugation Strategy | Coupling Agent | Reaction Time | Yield | Purity |
|---|---|---|---|---|
| N-terminal coupling | HATU/DIPEA | 2-4 hours | 48-67% | >95% |
| Lysine side-chain | EDC/Sulfo-NHS | 4-6 hours | 60-85% | >90% |
| Click chemistry | SPAAC | 24 hours | 70-90% | >95% |
The incorporation of NODAGA through lysine residues offers alternative conjugation sites, particularly valuable when N-terminal modification is contraindicated [13] [34]. Studies have demonstrated successful conjugation at positions 12 and 27 in exendin-4, showing favorable kinetics and specific uptake comparable to terminally attached variants [13]. This flexibility in conjugation site selection enables optimization of binding affinity, internalization rates, and metabolic stability [13].
Advanced conjugation methodologies employ orthogonal protecting group strategies to enable dual functionalization [34]. The strain-promoted azide-alkyne cycloaddition (SPAAC) click reaction has gained prominence due to its selectivity, favorable pharmacokinetic properties, and compatibility with sensitive biological systems [34]. This approach allows incorporation of multiple functional groups through sequential conjugation steps performed under mild conditions [34].
The optimization of coupling conditions has revealed that peptide concentration, pH, temperature, and reaction time significantly influence conjugation efficiency [11]. Statistical analysis using Design of Experiments approaches has identified optimal conditions of 168 μg/mL peptide concentration, pH 4.9, 47.5°C temperature, and 12.5-minute reaction time for gallium-68 labeling applications [11].
Microfluidic reactor technology has revolutionized the synthesis and production of (R)-NODAGA-tris(t-Bu ester) by providing unprecedented control over reaction parameters and enabling seamless scale-up from laboratory to industrial production [14] [15]. The unique characteristics of microfluidic systems, including enhanced heat and mass transfer, precise fluid control, and narrow residence time distributions, offer significant advantages over traditional batch synthesis methods [14] [20].
The implementation of microfluidic vortex focusing techniques has demonstrated remarkable capabilities for producing monodisperse products with tunable properties [17]. These systems operate effectively across flow rates ranging from 0.1 to 75 mL/min, accommodating both exploratory research and industrial-scale synthesis without compromising mixing efficiency [16]. The coaxial flow design with triangular microstructures creates consistent vortex formation regardless of Reynolds number, ensuring uniform product quality across varying production scales [16].
| Scale | Flow Rate Range | Production Rate | Size Distribution | Heat Transfer Coefficient |
|---|---|---|---|---|
| Laboratory | 0.1-5 mL/min | 1-50 g/day | CV < 5% | 100-500 W/m²K |
| Pilot | 5-25 mL/min | 50-500 g/day | CV < 3% | 500-1000 W/m²K |
| Industrial | 25-75 mL/min | 0.5-20 kg/day | CV < 2% | 1000-2000 W/m²K |
Scale-up strategies for microfluidic synthesis focus on maintaining constant volumetric heat transfer properties while adjusting physical dimensions and material properties [32]. The methodology involves using wall materials with thermal conductivity below 3 W/m-K for laboratory reactors and materials with thermal conductivity above 5 W/m-K for production reactors [32]. This approach enables seamless transition from laboratory development to commercial production while preserving reaction performance characteristics [32].
The pharmaceutical industry has increasingly adopted microfluidic technologies for continuous manufacturing, replacing traditional scale-up approaches with more efficient numbering-up strategies [23]. Companies including Pfizer, BASF, Roche, and Novartis have published case studies demonstrating successful implementation of continuous flow technologies with telescopic methods in their manufacturing processes [26]. These implementations have resulted in increased process reliability, optimal production rates, fewer product defects, and efficient pharmaceutical validation [22].
Advanced microfluidic platforms incorporating surface modification techniques address challenges associated with organic solvent compatibility and product adhesion [27]. Polytetrafluoroethylene coating of polydimethylsiloxane surfaces has proven effective for preventing product aggregation and adhesion during synthesis in organic solvents, achieving contact angles of 140.3° and encapsulation efficiencies exceeding 80% [27].
Design of Experiments methodologies have become indispensable tools for optimizing the synthesis of (R)-NODAGA-tris(t-Bu ester), providing systematic approaches to identify optimal reaction conditions while minimizing experimental effort [12] [19]. The application of statistical experimental design enables comprehensive exploration of parameter space, identification of significant variables, and development of predictive models for process optimization [31] [35].
Response Surface Methodology utilizing face-centered central composite design has emerged as the preferred approach for reaction optimization [12] [41]. This methodology examines factors at three levels while providing excellent prediction accuracy and comprehensive understanding of factor interactions [12]. The statistical models generated through this approach enable precise prediction of reaction outcomes and identification of optimal synthetic conditions [42].
| Design Type | Factors | Levels | Experiments | Model Order | Prediction Accuracy |
|---|---|---|---|---|---|
| Full Factorial | 3-4 | 2 | 8-16 | Linear | 85-90% |
| Central Composite | 3-5 | 3-5 | 17-32 | Quadratic | 90-95% |
| Box-Behnken | 3-7 | 3 | 15-57 | Quadratic | 88-93% |
The implementation of Design of Experiments in pharmaceutical synthesis has demonstrated significant advantages over traditional one-factor-at-a-time approaches [19]. Factorial designs enable simultaneous evaluation of multiple variables, detection of interaction effects, and development of robust optimization strategies [35]. Studies comparing Design of Experiments with conventional optimization methods have consistently shown superior efficiency in identifying optimal conditions while reducing experimental burden [19].
Quality by Design principles have been integrated with Design of Experiments to create comprehensive optimization frameworks [36] [38]. This approach emphasizes understanding of critical quality attributes, critical material attributes, and critical process parameters, linking these elements through systematic experimentation [36]. The resulting control strategies incorporate specifications for starting materials, intermediates, and final products while establishing robust process controls [36].
Process Analytical Technology integration with Design of Experiments enables real-time monitoring and control of critical process parameters [40] [44]. This combination facilitates continuous improvement and optimization throughout the manufacturing lifecycle, from research and development through commercial production [40]. The implementation of inline spectroscopic and chromatographic analyzers provides immediate feedback on reaction progress and product quality [44].
(R)-NODAGA-tris(tert-butyl ester) is a protected macrocyclic chelator widely deployed as a precursor for radiometal-binding motifs in targeted imaging and therapy. Reliable production of advanced radiopharmaceuticals requires rigorous analytical confirmation of molecular integrity, purity, and radiochemical performance. The sections below collate peer-reviewed findings on mass spectrometry, nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and radiochemical yield assays that together define the state-of-the-art analytical workflow for this compound.
Matrix-assisted laser desorption / ionization time-of-flight and electrospray ionization high-resolution mass spectrometry remain the principal tools for confirming covalent installation of the chelator onto biomolecules and for verifying subsequent metal complexation.
| Conjugate bearing (R)-NODAGA-tris(tert-butyl ester) | Calculated monoisotopic mass (Da) | Observed mass (Da) | Absolute mass error (ppm) | Instrument platform | Reference |
|---|---|---|---|---|---|
| DUPA-based bispecific peptide before metallation | 2,002.90 [1] | 2,001.87 [1] | −515 [1] | Electrospray ionization quadrupole/time-of-flight | 20 |
| DUPA peptide after natural copper complexation | 2,064.82 [1] | 2,063.82 [1] | −485 [1] | Electrospray ionization quadrupole/time-of-flight | 20 |
| Vasoactive intestinal peptide analogue | 3,718.00 [2] | 3,716.00 [2] | −538 [2] | Matrix-assisted laser desorption / ionization reflector mode | 5 |
| Diaminedithiol control peptide (for comparison) | 3,805.00 [3] | 3,805.00 [3] | 0 [3] | Matrix-assisted laser desorption / ionization reflector mode | 25 |
One-dimensional proton and carbon nuclear magnetic resonance spectroscopy provides complementary evidence for tert-butyl ester protection, macrocycle conformation, and successful conjugation.
| Assignable proton environment in (R)-NODAGA-tris(tert-butyl ester) or derivatives | δ (ppm), 500 MHz, CDCl₃ unless noted | Source |
|---|---|---|
| Nine tert-butyl methyl groups (overlapping singlet, 27 protons) | 1.44 – 1.53 m, characteristic envelope [5] | 14 |
| β-methylene protons adjacent to carboxylate arms | 2.60 s [6] | 51 |
| γ-methylene protons of chelator backbone | 1.90 – 2.20 m [6] | 51 |
| Macrocycle N-CH₂ protons (broad multiplet) | 2.68 – 3.05 m [5] [7] | 14 |
| Methylenes of pendant arms after conjugation to gemcitabine analogue | 3.80 – 4.36 m [5] | 14 |
| Anomeric proton of conjugated carbohydrate tracer (control) | 6.28 t (J = 7.1 Hz) [5] | 14 |
Reversed-phase high-performance liquid chromatography under trifluoroacetic acid-buffered gradients is the method of choice for routine release testing and stability profiling.
| Source of (R)-NODAGA-tris(tert-butyl ester) or derivative | Column configuration | Mobile-phase system | Reported purity (%) | Reference |
|---|---|---|---|---|
| Commercial macrocyclic chelator lot (catalogue B-664) | C₁₈, 100 Å, 5 μm, 250 × 20 mm | Water + 0.01% trifluoroacetic acid / acetonitrile + 0.01% trifluoroacetic acid gradient | ≥95% assay by ultraviolet detection at 220 nm [8] | 6 |
| Vasoactive intestinal peptide analogue after preparative purification | Same as above | 0 – 100% gradient over 40 min | >95% chemical purity [2] | 5 |
| Lac-NODAGA peptide after synthesis | C₁₈ analytical, 4.6 × 150 mm | Ammonium acetate buffer / acetonitrile isocratic | >99% radiochemical purity post radiolabeling [9] | 9 |
Analytical insight: The combined tert-butyl ester hydrophobicity extends retention times (9 – 12 min under standard gradients), facilitating baseline resolution from hydrophilic reaction by-products [8] [10].
Radiochemical performance following complexation with positron- or gamma-emitting metals is the definitive functional test for the chelator.
| Radiometal and bioconjugate system containing (R)-NODAGA-tris(tert-butyl ester) | Optimised labeling temperature (°C) | Reaction duration (min) | Radiochemical yield (decay-corrected, %) | Radiochemical purity (%) | Reference |
|---|---|---|---|---|---|
| Gallium-68–NODAGA-K(Cy5)DKPPR peptide | 25 | 10 | 94.9 ± 1.3 [11] | >95 [11] | 4 |
| Automated module synthesis of same peptide | 25 | 30 (includes purification) | 90.3 ± 2.5, n = 12 [11] | >95 [11] | 4 |
| Gallium-68–NODAGA-LacN-E[c(RGDfK)]₂ | 95 | 15 | 85 – 95 depending on ligand load [9] | >99 [9] | 9 |
| Gallium-68–NODAGA–VPAC receptor peptide | 90 | 30 | 96.3 ± 0.5 [2] | >95 [2] | 5 |
| Copper-64–NODAGA-PSMA inhibitor CC34 | 40 | 30 | 93.2 ± 1.1 [12] | >98 [12] | 32 |